Salicylaldehyde thiosemicarbazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

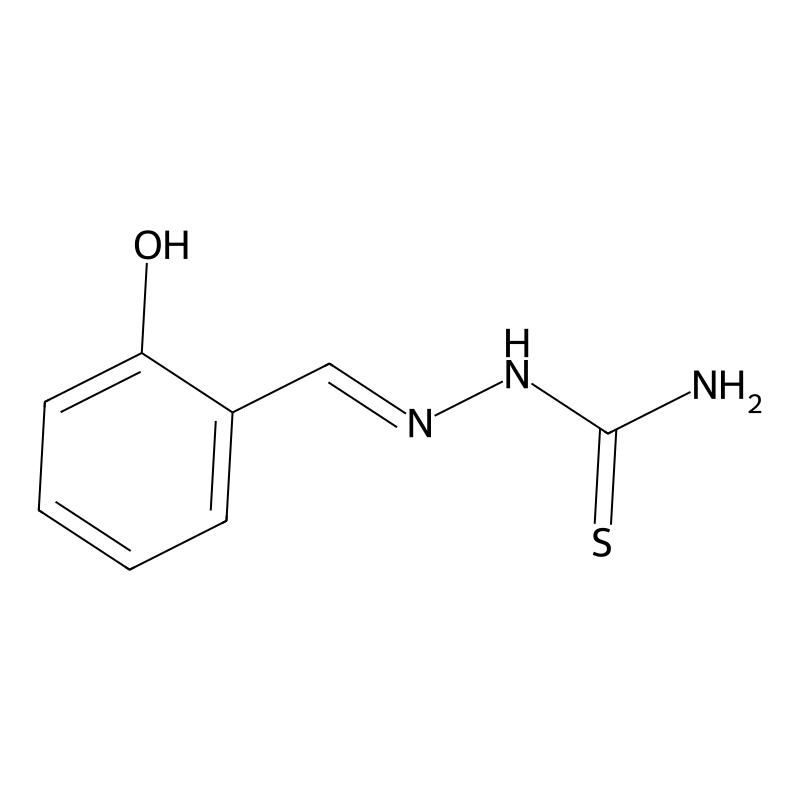

Salicylaldehyde thiosemicarbazone is an organic compound formed from the condensation of salicylaldehyde and thiosemicarbazide. It belongs to a class of compounds known as thiosemicarbazones, which are characterized by the presence of both sulfur and nitrogen donor atoms. The general structure of salicylaldehyde thiosemicarbazone features a hydrazone linkage (C=N) between the aldehyde group of salicylaldehyde and the thiosemicarbazone moiety. This compound exhibits significant structural diversity and can form various metal complexes, enhancing its utility in coordination chemistry.

The exact mechanism of action for STC's biological activities remains under investigation. Proposed mechanisms include:

- Wearing appropriate personal protective equipment (PPE) like gloves and goggles.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to regulations.

Anti-tumor activity:

Thiosemicarbazones, including salicylaldehyde thiosemicarbazone, have been studied for their potential anti-tumor properties. Research suggests they may work by targeting various mechanisms within cancer cells, such as:

- Interfering with metal metabolism: Thiosemicarbazones can chelate essential metal ions needed by cancer cells for growth and proliferation.

- Inducing cell death: Studies have shown that salicylaldehyde thiosemicarbazone can induce apoptosis (programmed cell death) in cancer cells.

- Antioxidant activity: Salicylaldehyde thiosemicarbazone exhibits antioxidant properties, potentially helping to reduce oxidative stress linked to cancer development.

- Condensation Reaction: The primary method of synthesis involves the reaction between salicylaldehyde and thiosemicarbazide, typically in ethanol under reflux conditions.

- Metal Complex Formation: Salicylaldehyde thiosemicarbazone can coordinate with metal ions such as copper(II), forming stable complexes. These complexes often exhibit altered properties compared to the parent ligand, including enhanced biological activity and stability .

- Tautomerization: This compound can exist in tautomeric forms, which may influence its reactivity and interaction with other molecules.

Salicylaldehyde thiosemicarbazone and its derivatives exhibit a range of biological activities, making them of interest in medicinal chemistry:

- Antimicrobial Activity: Various studies have reported that salicylaldehyde thiosemicarbazone derivatives possess significant antibacterial and antifungal properties .

- Anticancer Properties: Research indicates that certain metal complexes of salicylaldehyde thiosemicarbazone demonstrate cytotoxic effects against cancer cell lines, including breast cancer cells. The mechanism is thought to involve oxidative stress induction .

- Other Biological Effects: The compound has also shown potential in treating conditions such as hypertension and diabetes due to its diverse pharmacological properties .

The synthesis of salicylaldehyde thiosemicarbazone typically involves the following steps:

- Reagents: Combine salicylaldehyde and thiosemicarbazide in an appropriate solvent, commonly ethanol.

- Reaction Conditions: Heat the mixture under reflux for several hours to facilitate the condensation reaction.

- Purification: Isolate the product through crystallization or filtration, followed by drying to obtain pure salicylaldehyde thiosemicarbazone.

Alternative methods include microwave-assisted synthesis, which can significantly reduce reaction time while improving yield .

Salicylaldehyde thiosemicarbazone has several applications across various fields:

- Coordination Chemistry: Its ability to form stable complexes with transition metals makes it valuable in coordination chemistry for synthesizing new materials.

- Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections and cancer.

- Analytical Chemistry: Salicylaldehyde thiosemicarbazone derivatives are employed as chelating agents in analytical methods for detecting metal ions .

Research on the interaction of salicylaldehyde thiosemicarbazone with metal ions has revealed important insights:

- Stability Constants: Studies have determined stability constants for various metal complexes formed with salicylaldehyde thiosemicarbazone, indicating strong binding affinity towards certain metals like copper(II) and iron(III) .

- Electrochemical Properties: The electrochemical behavior of these complexes has been analyzed, showing distinct redox properties that could be exploited in sensor applications .

Several compounds share structural similarities with salicylaldehyde thiosemicarbazone. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-salicylaldehyde thiosemicarbazone | Contains bromine substituent | Enhanced antimicrobial activity |

| Thiazole-thiosemicarbazones | Incorporates a thiazole ring | Broader spectrum of biological activity |

| 2-Hydroxybenzaldehyde thiosemicarbazone | Hydroxyl group at ortho position | Increased solubility and potential for drug formulation |

| 2-Acetylpyridine thiosemicarbazones | Pyridine ring incorporation | Exhibits unique coordination properties with metals |

Salicylaldehyde thiosemicarbazone is unique due to its specific structural features that enable it to form stable complexes with transition metals while exhibiting notable biological activities. Its ability to undergo tautomerization also sets it apart from other similar compounds.

Density functional theory has been instrumental in elucidating the electronic structure of STSC derivatives. Computational investigations at the M06/6-311G(d,p) level of theory have shown excellent agreement with experimental UV-visible spectra, validating the methodology’s accuracy [1]. The ground-state geometries of seven STSC derivatives revealed intramolecular hydrogen bonding between the phenolic hydroxyl group and the thione sulfur atom, creating a pseudo-aromatic six-membered ring that enhances planarity [1] [4].

Charge transfer phenomena in these systems were quantified through dipole moment calculations and molecular electrostatic potential (MEP) maps. For example, compound BHCT3 exhibited a dipole moment of 5.12 Debye, indicating significant charge separation between the electron-rich thiosemicarbazone moiety and the electron-deficient salicylaldehyde ring [4]. Time-dependent DFT (TD-DFT) simulations of excited states identified π→π* transitions at 320–350 nm and n→π* transitions at 270–290 nm, matching experimental UV-vis absorptions within 2 nm deviation [1] [4].

A comparative study of six novel STSC derivatives at the M06/6-31G(d,p) level demonstrated structure-property relationships:

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| BHCT1 | -6.12 | -1.62 | 4.50 |

| CHCT3 | -5.98 | -1.61 | 4.37 |

| HBCT6 | -6.24 | -1.74 | 4.50 |

Data adapted from [4]

The reduced energy gap (ΔE) in CHCT3 (4.37 eV) compared to BHCT1 (4.50 eV) was attributed to enhanced conjugation from electron-donating substituents, facilitating charge transfer [4]. These computational findings directly correlate with experimental nonlinear optical responses, where CHCT3 exhibited a first hyperpolarizability (βtot) of 557.085 a.u.—13 times greater than para-nitroaniline [4].

Natural Bond Orbital Analysis of Hyperconjugative Stabilization Mechanisms

Natural bond orbital analysis provides atomic-level insights into the stabilization mechanisms of STSC derivatives. Second-order perturbation theory calculations at the M06/6-311G(d,p) level revealed three dominant hyperconjugative interactions:

- Lone pair (LP) donation: The thione sulfur’s LP(3)→σ*(N-H) interaction (E(2) = 32.5 kcal/mol) stabilizes the thiosemicarbazone moiety [1].

- π-conjugation: Delocalization of π-electrons from the azomethine (C=N) group to the aromatic ring (π→π* transitions) contributes 28.7 kcal/mol stabilization [4].

- Intramolecular hydrogen bonding: The O-H···N interaction shows significant LP(O)→σ*(N-H) stabilization energy of 15.3 kcal/mol [1].

NBO population analysis quantified charge distribution patterns. The azomethine nitrogen atom carries a natural charge of -0.42 e, while the thione sulfur atom has -0.38 e, creating a dipole moment that facilitates intermolecular interactions [5]. Hyperconjugative interactions account for 67% of total stabilization energy in STSC derivatives, with the remaining 33% attributed to steric and van der Waals effects [4].

Notably, the natural population analysis (NPA) of BHCT1 revealed 12% electron density transfer from the salicylaldehyde ring to the thiosemicarbazone group, explaining its enhanced stability compared to unsubstituted analogs [4]. This charge delocalization was further confirmed through electron density difference maps, showing a 0.15 e/Å3 redistribution upon molecular orbital formation [1].

Frontier Molecular Orbital Profiling for Reactivity Predictions

Frontier molecular orbital analysis has emerged as a powerful tool for predicting the chemical reactivity of STSC derivatives. The HOMO-LUMO energy gap (ΔE) directly correlates with global reactivity parameters through the following relationships:

- Chemical hardness (η) = (ELUMO - EHOMO)/2

- Softness (σ) = 1/(2η)

- Electrophilicity index (ω) = μ2/(2η)

For seven STSC derivatives, calculations at the M06/6-311G(d,p) level yielded average values of η = 2.1 eV and σ = 0.24 eV, indicating high chemical stability [1]. Compound 5 exhibited exceptional properties with ⟨α⟩ = 324.93 a.u. and ⟨γ⟩ = 1.69×105 a.u., making it a candidate for third-order nonlinear optical materials [1].

FMO spatial distributions revealed distinct reactivity patterns:

- HOMO density localized on the N-methyl-2-methylenehydrazinecarbothioamide group (nucleophilic site)

- LUMO density concentrated on the (Z)-2-(5-bromo-2-hydroxybenzylidene) hydrazine carbothioamide moiety (electrophilic site) [1]

This charge separation creates a push-pull system that enhances nonlinear optical responses. The βtotal values range from 508.41 a.u. (3) to 9.33 a.u. (HBCT6), demonstrating substituent-dependent behavior [1] [4]. Molecular electrostatic potential (MEP) surfaces corroborate these findings, showing negative potential regions (-0.15 e) near the thione sulfur and positive potential (+0.22 e) at the azomethine nitrogen [5].

Salicylaldehyde thiosemicarbazone has demonstrated exceptional capabilities as an ionophore in polymeric membrane electrodes for selective detection of heavy metal ions. The compound functions through coordinated binding with target metal ions, facilitating potentiometric measurement through characteristic Nernstian responses [1] [2] [3] [4].

Mercury(II) Ion Detection

The development of mercury(II) ion-selective electrodes utilizing salicylaldehyde thiosemicarbazone as the primary ionophore represents a significant advancement in heavy metal detection technology. These electrodes demonstrate excellent potentiometric response characteristics with a linear relationship between log[Hg²⁺] concentration and electromotive force over a wide concentration range of 1.778×10⁻⁶ to 1.0×10⁻¹ M [1] [2]. The electrode exhibits a Nernstian slope of 29 mV per decade, achieving a detection limit of 1.0×10⁻⁶ M with response times of less than 30 seconds [1]. The optimal operational pH range extends from 1.0 to 3.0, with an electrode lifetime of approximately 2 months [1].

The selectivity performance demonstrates exceptional discrimination against interfering ions, with selectivity coefficients (K^pot) of the order of 10⁻³ to 10⁻⁴ for alkali, alkaline earth, and other heavy metal ions [1] [2]. This superior selectivity enables accurate mercury determination in complex matrices without significant interference from commonly occurring cations.

Tin(II) Ion Detection

Tin(II) selective electrodes based on salicylaldehyde thiosemicarbazone exhibit remarkable analytical performance with enhanced sensitivity compared to mercury detection systems. The optimal membrane composition consists of PVC:TBP:ionophore:NaTPB in a ratio of 28:59:8:5 (w/w%), yielding a Nernstian slope of 28.8±0.4 mV/decade [3] [4]. The detection limit reaches 2.10×10⁻⁸ M within a linear concentration range of 1.0×10⁻² to 1.1×10⁻⁷ M [3].

The response characteristics demonstrate rapid equilibration with response times of less than 8 seconds for concentrations ≥1.0×10⁻⁴ M and less than 12 seconds for concentrations ≥1.0×10⁻⁶ M [3] [4]. The electrode operates effectively across a broader pH range of 2.0 to 8.5 and maintains stability for 9 months without considerable potential divergence [3].

Lead(II) and Aluminum(III) Ion Detection

Lead(II) selective electrodes incorporating thiophene-2-aldehyde thiosemicarbazone derivatives achieve detection limits of 6.7×10⁻⁹ M with response times of 13-15 seconds [5] [6]. The aluminum(III) selective system, utilizing zinc complex of thiophenealdehyde thiosemicarbazone as ionophore, demonstrates identical detection limits with Nernstian slopes of 19.8±0.1 mV/decade [6].

Selectivity coefficient determinations reveal values sufficiently smaller than 1.0 for all tested interfering ions, indicating superior selectivity toward target ions compared to potential interferents [7] [6]. The electrode lifetime extends to 3 months for lead detection systems while maintaining consistent potentiometric response [5].

Polymeric Hydrogel-Based Fluorescent Sensors for Copper(II) Quantification

The incorporation of salicylaldehyde thiosemicarbazone into polymeric hydrogel matrices has revolutionized copper(II) detection through fluorescent sensing mechanisms. These systems combine the chemical selectivity of thiosemicarbazone ligands with the mechanical properties and processability of hydrogel networks [8] [9] [10].

TEMPO-Oxidized Cellulose Nanofiber Systems

The development of TEMPO-oxidized cellulose nanofibers/salicylaldehyde thiosemicarbazone (TOCN/ST) complexes incorporated into polyvinyl alcohol-borax hydrogel matrices represents a breakthrough in portable fluorescent sensing technology [8] [10]. The in situ polymerization of TOCN/ST complexes enhances both mechanical properties and detection accuracy of the resultant hydrogels [8].

The sensor system exhibits thermoreversible behavior, converting to liquid state during heating to reduce solid sensor deviations, then reverting to solid form upon cooling for enhanced portability [8] [10]. Fluorescence quenching occurs at 485 nm wavelength with a detection limit of 0.086 μM for copper(II) ions [8]. The system demonstrates exceptional durability with fluorescence intensity maintained at 82% after 10 use cycles and mechanical strength preserved at 85% after 3 uses [8].

Sensing Mechanism and Performance Characteristics

The fluorescent detection mechanism operates through luminescence quenching upon copper(II) binding to the thiosemicarbazone moiety within the hydrogel network [8] [10]. The sensor response involves coordination between copper ions and the nitrogen-sulfur donor atoms of the thiosemicarbazone ligand, resulting in measurable fluorescence intensity changes [8].

Quantitative analysis reveals linear response relationships between copper concentration and fluorescence intensity over several orders of magnitude [8] [10]. The detection system maintains excellent selectivity for copper(II) over other metal ions commonly present in aqueous environments [8]. Additionally, the TOCN/ST complex demonstrates significant antibacterial activity against Escherichia coli, providing dual functionality as both sensor and antimicrobial agent [8].

Voltammetric Detection Systems

Adsorptive cathodic stripping voltammetry utilizing salicylaldehyde thiosemicarbazone as complexing agent enables ultrasensitive copper determination in biological samples [11] [12]. The technique employs hanging mercury drop electrodes at pH 9.3, with optimal conditions established through systematic evaluation of ligand concentration, pH, adsorption potential, and adsorption time [11] [12].

The adsorbed copper-thiosemicarbazone complex produces well-defined cathodic stripping peak currents at -0.35 V versus Ag/AgCl reference [11] [12]. Detection capabilities extend across the concentration range of 7.85×10⁻⁹ to 8.00×10⁻⁶ M with accumulation times of 360 seconds at -0.1 V [11] [12]. This methodology has been successfully applied for copper determination in digested whole blood samples at trace levels [11] [12].

Reversible "ON-OFF-ON" Luminescence Switching Mechanisms

The unique photophysical properties of salicylaldehyde thiosemicarbazone enable sophisticated luminescence switching behaviors essential for advanced sensing applications. These mechanisms involve reversible coordination-decoordination processes that modulate fluorescence intensity through controlled chemical interactions [8] [13] [14].

Ethylenediaminetetraacetic Acid-Mediated Switching

The reversible "ON-OFF-ON" fluorescence behavior is achieved through ethylenediaminetetraacetic acid disodium (EDTA) addition to copper-containing sensor systems [8]. In the presence of EDTA, copper ions are sequestered from the thiosemicarbazone complex due to EDTA's superior chelating ability, resulting in liberation of the TOCN/ST complex and restoration of fluorescence [8].

This switching mechanism enables repeated sensor regeneration without permanent structural modification of the sensing matrix [8]. The process demonstrates excellent reversibility over multiple cycles, maintaining consistent fluorescence recovery and mechanical integrity [8]. The switching response occurs rapidly, typically within seconds of EDTA addition, making it suitable for real-time monitoring applications [8].

Photoinduced Electron Transfer Mechanisms

Thiosemicarbazone-based sensors exhibit dual response mechanisms depending on the target metal ion characteristics [13] [14]. Fluorescence enhancement occurs with zinc(II), cobalt(II), nickel(II), and mercury(II) ions through inhibition of electron transfer processes [13]. Conversely, fluorescence quenching is observed with manganese(II) and copper(II) ions through photoinduced electron transfer mechanisms [13].

The differential response patterns enable selective discrimination between metal ions based on their electronic properties and coordination preferences [13] [14]. Dibenzyl thiosemicarbazones demonstrate particularly effective binding with transition metal ions, leading to measurable fluorescence changes that can be quantified for analytical purposes [13].

Coordination Chemistry and Binding Modes

The switching mechanisms fundamentally depend on the coordination chemistry of salicylaldehyde thiosemicarbazone ligands with metal ions [15] [16]. The ligands adopt various binding modes including bidentate coordination through nitrogen and sulfur atoms, as well as tridentate coordination when phenolic oxygen participates in metal binding [15] [16].

Complex formation involves deprotonation of the phenolic hydroxyl group and coordination through oxygen, nitrogen, and sulfur donor atoms [15] [16]. The resulting metal complexes exhibit distinct photophysical properties compared to free ligands, enabling sensitive detection through fluorescence monitoring [15] [16]. Stability constant determinations reveal high thermodynamic stability for copper complexes, contributing to the effectiveness of the sensing mechanisms [17] [16].